molecular formula C6H4BrF3N2 B13079016 2-Bromo-6-(trifluoromethyl)pyridin-4-amine

2-Bromo-6-(trifluoromethyl)pyridin-4-amine

Katalognummer: B13079016
Molekulargewicht: 241.01 g/mol
InChI-Schlüssel: VGAHJVPTNNZIKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(trifluoromethyl)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H3BrF3N2. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of chemistry due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 2-amino-4-(trifluoromethyl)pyridine. One common method includes the following steps :

    Starting Material: 2-amino-4-(trifluoromethyl)pyridine.

    Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as chloroform.

    Reaction Conditions: The reaction mixture is heated to reflux for a specific period, typically around 1 hour.

    Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(trifluoromethyl)pyridin-4-amine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridin-4-amine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes, thereby affecting the biochemical processes within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in the synthesis of specialized compounds in pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel

C6H4BrF3N2

Molekulargewicht

241.01 g/mol

IUPAC-Name

2-bromo-6-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4BrF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)

InChI-Schlüssel

VGAHJVPTNNZIKF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.